molecular formula C16H17NO4S2 B2732543 methyl 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate CAS No. 476665-76-6

methyl 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate

Cat. No.: B2732543
CAS No.: 476665-76-6
M. Wt: 351.44
InChI Key: OVUKGWHFLQPAGB-RAXLEYEMSA-N
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Description

Methyl 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate is a thiazolidinone derivative characterized by a Z-configured benzylidene group at the 5-position of the thiazolidinone core. The 3-methoxyphenyl substituent contributes to its electronic and steric profile, while the methyl ester at the terminal butanoate chain enhances lipophilicity.

Properties

IUPAC Name

methyl 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S2/c1-20-12-6-3-5-11(9-12)10-13-15(19)17(16(22)23-13)8-4-7-14(18)21-2/h3,5-6,9-10H,4,7-8H2,1-2H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUKGWHFLQPAGB-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized via multi-step organic synthesis involving the reaction of 3-methoxybenzaldehyde with thiourea, followed by condensation with a butanoate derivative. Typical reaction conditions include:

  • Starting Materials: : 3-methoxybenzaldehyde, thiourea, and butanoate derivative.

  • Reagents: : Condensing agents like acetic anhydride or acid catalysts.

  • Conditions: : Mild heating, typically at temperatures between 50-70°C, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

For industrial-scale production, a streamlined process using batch reactors with optimized temperatures and pressures is employed. The use of efficient catalysts and solvent systems is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation to form corresponding sulfoxides and sulfones, using agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Reduction reactions with agents such as sodium borohydride or lithium aluminium hydride can convert the carbonyl group to corresponding alcohols.

  • Substitution: : Nucleophilic substitution reactions can occur at the methoxyphenyl group or the thiazolidine ring, utilizing reagents like alkyl halides or acyl chlorides.

Major Products

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Alcohol derivatives.

  • Substitution Products: : Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

Methyl 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate has a variety of research applications:

  • Medicinal Chemistry: : It is studied for its potential anti-inflammatory and anticancer properties due to its thiazolidine ring.

  • Synthetic Organic Chemistry: : Its unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

  • Biochemistry: : Research is being conducted on its interactions with various biological macromolecules and enzymes.

Mechanism of Action

The compound exerts its effects primarily through its interaction with thiol groups in proteins and enzymes, influencing their function. The thiazolidine ring can form reversible adducts with cysteine residues, altering enzyme activity. This interaction is pivotal in its potential anti-inflammatory and anticancer mechanisms, as it can modulate signaling pathways involving thiol-disulfide exchange.

Comparison with Similar Compounds

Core Thiazolidinone Modifications

The thiazolidinone scaffold is conserved across analogs, but substituent variations significantly alter properties:

Compound Name / ID Substituent at 5-Position Terminal Group Key Structural Features
Target Compound 3-Methoxyphenyl Methyl ester Z-configuration, methoxy enhances electron density
(g) 3-Methoxyphenyl Butylamine Amine group increases polarity; lower yield (5%)
() 2-Fluorophenyl-furyl Butanoic acid Fluorine introduces electronegativity; furyl adds rigidity
() Indol-3-yl Methylsulfanyl butanoic acid Indole moiety enables π-π stacking; thioether enhances hydrophobicity
() 4-(Allyloxy)phenyl Butanoic acid Allyloxy group increases reactivity for further functionalization

Key Observations :

  • Electronic Effects : Methoxy (target compound) and fluorine () substituents modulate electron density, affecting reactivity in condensation reactions.
  • Polarity : Terminal esters (target) vs. carboxylic acids () alter solubility and bioavailability.

Physicochemical Properties

Critical data from NMR, melting points, and mass spectrometry:

Compound Melting Point (°C) 1H-NMR Shifts (δ, ppm) HRMS (m/z)
Target Compound Not provided
9g () 225–227 7.66 (s, CH=), 3.80 (s, OCH3) 443.1463
() 107–109 Aromatic H: 6.93–7.32 724.2774
() Not provided 7.55 (br s, NH)

Notable Trends:

  • Methoxy groups (δ ~3.80 ppm) and aromatic protons (δ ~6.93–7.66 ppm) are consistent across analogs.
  • Higher molecular weight in (724.28 vs. 443.15 in ) correlates with silane and fluorobenzyl groups.

Reactivity and Functionalization Potential

  • Ester vs. Acid Terminal Groups : The methyl ester in the target compound is less reactive toward nucleophiles compared to carboxylic acids (), which can form salts or conjugates.
  • Benzylidene Substituents : Allyloxy () and furyl () groups offer sites for click chemistry or cross-coupling reactions.

Biological Activity

Methyl 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and cytotoxic properties, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a thiazolidinone ring, a methoxyphenyl moiety, and a butanoate group. Its molecular formula is C14H13N2O4S2C_{14}H_{13}N_{2}O_{4}S_{2} with a molecular weight of 323.39 g/mol.

Structural Formula

Molecular Structure C14H13N2O4S2\text{Molecular Structure }\text{C}_{14}\text{H}_{13}\text{N}_{2}\text{O}_{4}\text{S}_{2}

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of thiazolidinone compounds can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Data

CompoundBacteria TypeMIC (mg/mL)
Compound AStaphylococcus aureus0.015
Compound BEscherichia coli0.030
Compound CBacillus cereus0.015

These results suggest that the compound’s structural features contribute to its effectiveness against bacterial strains.

Antifungal Activity

In addition to antibacterial effects, the compound also demonstrates antifungal activity. It has been tested against several fungal species, showing promising results.

Minimum Fungicidal Concentration (MFC) Data

CompoundFungi TypeMFC (mg/mL)
Compound DCandida albicans0.015
Compound EAspergillus niger0.030

The data indicates that some derivatives may be more potent than established antifungal agents.

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using human normal fetal lung fibroblast MRC-5 cell lines. The results showed no significant cytotoxicity at concentrations up to 10μM10\mu M, suggesting a favorable safety profile for potential therapeutic applications.

Cytotoxicity Results

Concentration (μM)Cell Viability (%)
0.1≥91
1≥91
10≥91

These findings indicate that the compound does not adversely affect normal cell viability at tested concentrations.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within microbial cells. It is believed to inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions essential for growth and reproduction.

Enzyme Inhibition

The compound can act as an enzyme inhibitor by binding to active sites on target proteins, which may lead to:

  • Disruption of cell wall synthesis in bacteria.
  • Inhibition of ergosterol biosynthesis in fungi.

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